Molecular Weight and Structural Impact on Sublimation Fastness and Thermal Migration
C.I. Disperse Blue 125 possesses a high molecular weight of approximately 1164.96 g/mol, placing it in the category of high-energy disperse dyes [1]. This is significantly greater than that of commonly used analogs like C.I. Disperse Blue 56 (MW ≈ 365 g/mol) and C.I. Disperse Blue 60 (MW ≈ 379 g/mol) [2]. In disperse dye chemistry, increased molecular weight correlates with reduced vapor pressure and, consequently, enhanced sublimation fastness during high-temperature textile finishing processes such as heat-setting [3]. This structural characteristic predicts superior resistance to thermal migration, a critical factor in maintaining shade consistency in polyester blends [4].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 1164.96 g/mol |
| Comparator Or Baseline | C.I. Disperse Blue 56: ~365 g/mol; C.I. Disperse Blue 60: ~379 g/mol; C.I. Disperse Blue 79: ~639 g/mol |
| Quantified Difference | 3.2x higher than Blue 56; 3.1x higher than Blue 60; 1.8x higher than Blue 79 |
| Conditions | Structural comparison; fastness inference based on established structure-property relationships in disperse dye chemistry. |
Why This Matters
Higher molecular weight directly informs procurement decisions by indicating potential for superior fastness in high-temperature processes, reducing the risk of post-dyeing shade change and improving long-term product performance.
- [1] SDC/AATCC. (2024). Colour Index Generic Name: C.I. Disperse Blue 125. Colour Index International Online Database. View Source
- [2] SDC/AATCC. (2024). Colour Index Generic Name: C.I. Disperse Blue 56, 60, 79. Colour Index International Online Database. View Source
- [3] Aspland, J.R. (1997). Chapter 9: Disperse Dyes and Their Application to Polyester. Textile Chemist and Colorist, 29(2), 16-20. View Source
- [4] Lee, J.J., Han, N.K., Lee, W.J., & Kim, J.P. (2002). Synthesis and application of temporarily solubilized azo disperse dyes containing β-sulphatoethylsulphonyl group. Journal of the Society of Dyers and Colourists, 118(4), 173-178. View Source
